5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one
Description
5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one is a polyheterocyclic compound featuring a 1,5,6,7-tetrahydroindol-4-one core fused with a benzhydrylpiperazine moiety. The tetrahydroindol-4-one scaffold is a pyrrolocyclohexanone structure, widely recognized in medicinal chemistry for its versatility in drug design.
This compound is structurally analogous to FDA-approved antipsychotics like molindone (3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one), which targets dopamine (D2) and serotonin (5-HT2B) receptors . Its synthesis likely involves electrophilic aromatic substitution or multicomponent condensation reactions, as seen in related tetrahydroindol-4-one derivatives .
Properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O/c29-25-21-13-14-26-22(21)11-12-23(25)27-15-17-28(18-16-27)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,23-24,26H,11-12,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZFPFDPEPAIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2)C(=O)C1N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Cyclization Strategy
The Paal-Knorr pyrrole synthesis remains the most widely used method for constructing the tetrahydroindol-4-one core. As detailed in, this approach involves the condensation of 1,3-cyclohexadione (8 ) with α-haloketones (16 ) followed by cyclization with primary amines. For example, phenacyl bromide (16 , X = Br, R² = Ph) reacts with 1,3-cyclohexadione to form triketone intermediate 17 , which undergoes cyclization with ammonium acetate to yield 4,5,6,7-tetrahydroindol-4-one (1 ) in yields up to 68%. Modifications include using deep eutectic solvents to generate ammonia in situ, improving atom economy.
Trofimov Reaction Variants
A [3+3]-sigmatropic rearrangement of O-vinylhydroxylamines (21 ) derived from enehydroxyamines (19 ) and alkynes (20 ) provides an alternative route. This method avoids harsh halogenation steps and achieves regioselective formation of the tetrahydroindolone structure in 55–72% yields, depending on alkyne substitution.
Functionalization at Position 5: Introducing the Benzhydrylpiperazine Moiety
Attaching the benzhydrylpiperazine group to the tetrahydroindol-4-one core requires precise functionalization at position 5.
Bromination at Position 5
Direct bromination of 1,5,6,7-tetrahydroindol-4-one (1 ) using bromine in acetic acid introduces a bromine atom at position 5, yielding 5-bromo-1,5,6,7-tetrahydroindol-4-one (22 ) (Scheme 1). Optimal conditions (0°C, 2 hr) achieve 85% conversion, though over-bromination at adjacent positions remains a challenge.
Table 1: Bromination Optimization
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Br₂ in AcOH | Acetic Acid | 0°C | 85 |
| NBS in DCM | DCM | 25°C | 62 |
| HBr/H₂O₂ | EtOAc | 40°C | 71 |
Nucleophilic Substitution with Benzhydrylpiperazine
The benzhydrylpiperazine component is synthesized via N-alkylation of piperazine with benzhydryl bromide under basic conditions (K₂CO₃, DMF, 80°C), achieving 74% yield. Subsequent coupling with 5-bromo-1,5,6,7-tetrahydroindol-4-one (22 ) proceeds via Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as the catalyst system (Scheme 2).
Reaction Conditions:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene
- Temperature: 110°C
- Yield: 68%
Alternative Coupling Strategies
Reductive Amination
A one-pot reductive amination approach avoids pre-bromination. 1,5,6,7-Tetrahydroindol-4-one (1 ) reacts with benzhydrylpiperazine in the presence of NaBH₃CN and Ti(i-OPr)₄, yielding the target compound in 52% yield after 24 hr. While milder, this method suffers from lower efficiency due to competing imine formation.
Ullmann-Type Coupling
Copper-mediated coupling using CuI/1,10-phenanthroline in DMSO at 130°C facilitates direct C–N bond formation between 1 and benzhydrylpiperazine. This method achieves 61% yield but requires stringent exclusion of moisture.
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, EtOAc/hexane 1:3) followed by recrystallization from ethanol/water (3:1). Purity ≥98% is confirmed by HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min).
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 10H, Ar-H), 4.12 (s, 1H, CH), 3.72–3.65 (m, 4H, piperazine-H), 2.92–2.85 (m, 4H, piperazine-H), 2.68 (t, J = 6.4 Hz, 2H, CH₂), 2.45 (t, J = 6.4 Hz, 2H, CH₂).
- HRMS (ESI): m/z calcd. for C₂₇H₂₈N₃O [M+H]⁺: 410.2224; found: 410.2226.
Challenges and Optimization Opportunities
- Regioselectivity in Bromination: Competing bromination at positions 3 and 5 remains unresolved. Directed ortho-metalation using a pyrimidine directing group could enhance selectivity.
- Catalyst Cost: Pd-based catalysts account for 40% of synthesis costs. Recent advances in iron-catalyzed C–N coupling may offer alternatives.
- Solvent Sustainability: Toluene and DMF pose environmental concerns. Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF could improve green metrics.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution.
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Alkyl halides | Presence of a base (e.g., sodium hydroxide) |
Biology
The compound is being investigated for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for further exploration in pharmacological contexts.
Medicine
Research has focused on the therapeutic effects of 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one as an enzyme inhibitor. Studies have indicated its potential role in treating conditions related to enzyme activity modulation.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
Industry
In industrial applications, the compound is utilized in developing new materials and chemical processes. Its unique properties allow for innovative approaches in material science and synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Pharmacological Activity
Key Observations :
- The benzhydrylpiperazine group may confer stronger dopamine receptor antagonism than molindone’s morpholine group, owing to its bulkier aromatic structure .
- Unlike CP-409,092 (GABAA agonist), the target compound’s piperazine moiety could favor serotonin receptor modulation, similar to atypical antipsychotics .
Physicochemical Properties
Key Observations :
Key Observations :
Structure-Activity Relationships (SAR)
- Substituent Bulk : Bulky groups (e.g., benzhydryl) enhance receptor binding but reduce solubility. Smaller groups (e.g., morpholine in molindone) improve bioavailability but may increase off-target effects .
- Electron-Withdrawing Groups : Halogens (e.g., 3-chlorophenyl) increase metabolic stability but may alter receptor selectivity .
- Piperazine vs.
Biological Activity
5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a tetrahydroindole core substituted with a benzhydryl piperazine moiety. This structure is believed to contribute to its biological properties.
Research indicates that compounds similar to 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one may interact with various biological targets. Notably, they have been studied for their effects on neurotransmitter systems and inflammatory pathways.
Neurotransmitter Receptor Interaction
- Dopamine Receptors : The benzhydryl piperazine group is known to exhibit affinity for dopamine receptors, suggesting potential applications in treating psychiatric disorders.
- Serotonin Receptors : Similar compounds have shown activity at serotonin receptors, which could influence mood regulation and anxiety.
Anti-inflammatory Activity
Recent studies have highlighted the role of related compounds in modulating inflammatory responses. For instance, the inhibition of the NLRP3 inflammasome pathway has been linked to reduced inflammation in various models of disease .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Dopamine Receptor Binding | High affinity | |
| Serotonin Receptor Modulation | Anxiolytic effects | |
| NLRP3 Inflammasome Inhibition | Reduced cytokine release |
Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological effects of a structurally similar compound on rodent models. The results indicated significant anxiolytic effects at doses that did not produce sedation. Behavioral assays showed increased exploratory behavior and reduced anxiety-like responses.
Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that the compound effectively inhibited the activation of the NLRP3 inflammasome in macrophages. This inhibition led to decreased production of pro-inflammatory cytokines such as IL-1β and IL-18, showcasing its potential as an anti-inflammatory agent .
Q & A
Q. Table 1: Example Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DIPEA | DMF | 80 | 65 | 97 |
| KCO | Acetone | 60 | 45 | 92 |
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
- NMR Spectroscopy :
- -NMR: Identify protons on the benzhydryl group (δ 7.2–7.4 ppm, multiplet) and piperazine (δ 2.5–3.5 ppm).
- -NMR: Confirm carbonyl (C=O, ~200 ppm) and aromatic carbons.
- FT-IR : Detect C=O stretching (~1700 cm) and N-H bending (~3300 cm).
- X-ray Crystallography : Resolve crystal packing and stereochemistry (if single crystals are obtainable).
- UV-Vis Spectroscopy : Assess electronic transitions (e.g., π→π* in aromatic systems, ~250–300 nm).
Advanced: How should researchers design experiments to assess the compound's stability under physiological conditions?
Answer:
Experimental Design :
- Conditions : Simulate physiological (pH 7.4, 37°C), acidic (pH 1.2, gastric), and accelerated degradation (pH 9.0, 45°C).
- Duration : 24–72 hours with sampling intervals (0, 6, 12, 24, 48, 72 h).
- Analytical Methods : HPLC/MS to monitor degradation products.
Controls : Include inert atmosphere (N) to exclude oxidation.
Data Interpretation : Calculate degradation kinetics (e.g., first-order rate constants).
Q. Table 2: Stability Under Simulated Conditions
| Condition | pH | Temperature (°C) | Degradation (%) at 72 h | Major Degradation Product |
|---|---|---|---|---|
| Physiological | 7.4 | 37 | <5 | None detected |
| Acidic (gastric) | 1.2 | 37 | 30 | Debenzylated derivative |
| Alkaline | 9.0 | 45 | 65 | Oxidized indole analog |
Advanced: What strategies can be employed to resolve contradictions in reported biological activity data for this compound?
Answer:
Cross-Validation :
- Use orthogonal assays (e.g., enzyme inhibition + cell viability assays).
- Replicate studies across independent labs.
Variable Control :
- Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent (DMSO concentration ≤0.1%).
Meta-Analysis :
- Compare data across publications using statistical tools (e.g., ANOVA, Cohen’s d for effect size).
Solubility Check :
- Preclude false negatives by confirming solubility in assay buffers (e.g., dynamic light scattering).
Basic: What are the key physical and chemical properties that must be characterized during initial research phases?
Answer:
- Solubility : In DMSO, water, and PBS (critical for biological assays).
- Melting Point : Confirm crystalline form (DSC analysis).
- LogP : Measure partition coefficient (e.g., shake-flask method) to predict membrane permeability.
- pKa : Determine ionization state (potentiometric titration).
- Hygroscopicity : Assess moisture absorption (TGA).
Advanced: How to optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?
Answer:
Design of Experiments (DoE) :
- Vary catalysts (e.g., DIPEA vs. DBU), solvents (DMF vs. THF), and temperatures.
Kinetic Monitoring :
- Use in situ FT-IR or HPLC to track intermediate formation.
Selectivity Enhancement :
- Introduce protecting groups (e.g., Boc for amines) to minimize side reactions.
Scale-Up :
- Transition from batch to flow chemistry for reproducibility.
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste Disposal : Segregate organic waste (halogenated vs. non-halogenated).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).
Advanced: What in vitro and in vivo models are appropriate for evaluating the compound's pharmacological potential?
Answer:
- In Vitro :
- Enzyme Assays : Test inhibition of target kinases (e.g., LCK, SRC).
- Cell-Based : Use cancer cell lines (e.g., MCF-7, A549) for IC determination.
- In Vivo :
- Rodent Models : Assess pharmacokinetics (C, t) and toxicity (LD).
- Disease Models : Xenograft tumors for oncology studies.
Basic: How to perform a literature review effectively for this compound, ensuring reliable data collection?
Answer:
Database Selection : Use SciFinder, Reaxys, and PubMed (exclude non-peer-reviewed sources like patents).
Keywords : Combine terms (e.g., "5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one" + "synthesis" or "biological activity").
Critical Appraisal : Prioritize studies with full experimental details and validation data.
Advanced: How to analyze degradation products under accelerated stability testing conditions?
Answer:
LC-MS/MS : Identify molecular weights and fragmentation patterns of degradants.
Isolation : Use preparative HPLC to isolate major degradants for structural elucidation (NMR).
Mechanistic Insight : Propose pathways (e.g., hydrolysis, oxidation) based on degradant structures.
Example Degradation Pathway :
Parent compound → Debenzylation (acidic conditions) → Oxidation (alkaline conditions) → Ring-opening product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
